molecular formula C13H14N2O5S B3333762 Glycine, N-[(benzoylthio)acetyl]glycyl- CAS No. 144616-07-9

Glycine, N-[(benzoylthio)acetyl]glycyl-

Cat. No.: B3333762
CAS No.: 144616-07-9
M. Wt: 310.33 g/mol
InChI Key: WTHKHPVEXPPSMT-UHFFFAOYSA-N
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Description

Glycine, N-[(benzoylthio)acetyl]glycyl-: is a synthetic compound with the molecular formula C₁₅H₁₇N₃O₆S It is a derivative of glycine, an amino acid, and features a benzoylthioacetyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(benzoylthio)acetyl]glycyl- typically involves the reaction of glycine derivatives with benzoylthioacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Glycine, N-[(benzoylthio)acetyl]glycyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[(benzoylthio)acetyl]glycyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoylthio group to a thiol group.

    Substitution: The benzoylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

Chemistry: Glycine, N-[(benzoylthio)acetyl]glycyl- is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: Glycine, N-[(benzoylthio)acetyl]glycyl- has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[(benzoylthio)acetyl]glycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylthioacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound useful for studying protein function and regulation.

Comparison with Similar Compounds

    Glycine, N-[(benzoylthio)acetyl]glycylglycine: Another derivative with an additional glycine residue.

    Glycine, N-[(benzoylthio)acetyl]alanine: A similar compound where glycine is replaced with alanine.

Uniqueness: Glycine, N-[(benzoylthio)acetyl]glycyl- is unique due to its specific structure, which allows for versatile chemical modifications. Its benzoylthioacetyl group provides a reactive site for various chemical reactions, making it a valuable tool in synthetic chemistry and biological research.

Properties

IUPAC Name

2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c16-10(15-7-12(18)19)6-14-11(17)8-21-13(20)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKHPVEXPPSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434300
Record name Glycine, N-[(benzoylthio)acetyl]glycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144616-07-9
Record name Glycine, N-[(benzoylthio)acetyl]glycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[2-[(2-Benzoylsulfanylacetyl)amino]acetyl]amino]acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GVE8K7F7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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